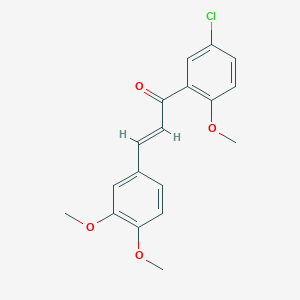![molecular formula C29H12Cl4N2O5 B11987589 2-(2,3-Dichlorophenyl)-5-[2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11987589.png)
2-(2,3-Dichlorophenyl)-5-[2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) is a complex organic compound with the molecular formula C29H12Cl4N2O5 and a molecular weight of 610.241 g/mol This compound is characterized by its unique structure, which includes two isoindoline-1,3-dione units connected by a carbonyl bridge and substituted with 2,3-dichlorophenyl groups
Méthodes De Préparation
The synthesis of 5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for therapeutic applications due to their biological activity.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) can be compared with other similar compounds, such as:
5,5’-CARBONYLBIS(2-(2,4-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE): Similar in structure but with different substituents, leading to variations in reactivity and applications.
5,5’-CARBONYLBIS(2-(2,6-DIMETHYLPHENYL)ISOINDOLINE-1,3-DIONE): Another similar compound with distinct properties due to different substituents.
The uniqueness of 5,5’-CARBONYLBIS(2-(2,3-DICHLOROPHENYL)ISOINDOLINE-1,3-DIONE) lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C29H12Cl4N2O5 |
|---|---|
Poids moléculaire |
610.2 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)-5-[2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H12Cl4N2O5/c30-19-3-1-5-21(23(19)32)34-26(37)15-9-7-13(11-17(15)28(34)39)25(36)14-8-10-16-18(12-14)29(40)35(27(16)38)22-6-2-4-20(31)24(22)33/h1-12H |
Clé InChI |
CXNKVRNICZJUEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C(=CC=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(4-methylphenyl)sulfonyl]amino}(phenyl)acetate](/img/structure/B11987506.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987507.png)


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11987539.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987540.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987545.png)
![4-{[(E)-(4-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11987551.png)

![isopropyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987564.png)
![8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987579.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11987585.png)

![9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11987607.png)
